molecular formula C15H13N3OS B5187794 N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B5187794
M. Wt: 283.4 g/mol
InChI Key: MWXSTXBRQDUULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as BTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and materials science. BTD is a heterocyclic compound that contains a benzothiadiazole moiety, which is known for its unique electronic and optical properties.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In chemistry, this compound has been used as a building block for the synthesis of novel organic materials, including polymers and dendrimers. In biology, this compound has been investigated for its potential use as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is not well understood, but it is believed to involve the interaction of the benzothiadiazole moiety with biological molecules, such as proteins and nucleic acids. This compound has been shown to bind to DNA, which could potentially interfere with DNA replication and transcription. This compound has also been shown to interact with proteins, such as bovine serum albumin, which could potentially affect protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In addition, this compound has been shown to have antioxidant properties, which could potentially protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide in lab experiments is its unique electronic and optical properties, which make it a useful tool for studying biological molecules and materials. However, one limitation of using this compound is its potential toxicity, which could affect the results of experiments. In addition, the synthesis of this compound can be challenging and time-consuming, which could limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide. One area of interest is the development of new synthetic methods for this compound that could improve the yield and purity of the final product. Another area of interest is the investigation of this compound's potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethylaniline with thionyl chloride to form 2,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-3-4-10(2)12(7-9)16-15(19)11-5-6-14-13(8-11)17-18-20-14/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXSTXBRQDUULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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